molecular formula C14H12O B8792179 Hydroxystilbene

Hydroxystilbene

Cat. No. B8792179
M. Wt: 196.24 g/mol
InChI Key: AYPZAZPOYROADP-UHFFFAOYSA-N
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Description

Hydroxystilbene is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroxystilbene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxystilbene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-(2-phenylethenyl)phenol

InChI

InChI=1S/C14H12O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,15H

InChI Key

AYPZAZPOYROADP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (3.47 mmol), malonic acid (13.8 mmol), 2-bromo-4,5-dimethoxypropylbenzene (1.93 mmol), palladium acetate (0.09 mmol), triphenylphosphine (0.14 mmol), piperidine (15.8 mmol) and DMF (20 ml) were taken in a 100 ml round bottom flask fitted with a condenser. The flask was shaken well and placed inside the monomode microwave oven and irradiated (250 W, 160° C.) for 30 minutes in parts. After completion the reaction was worked up as in example I and provided a white crystalline solid; 25% yield (m.p. 74-78° C.); 1H NMR (300 MHz, CDCl3) δ 7.11-6.93 (4H, m), 6.86 (1H, d), 6.78 (1H, d), 6.61 (1H, s), 5.62 (1H, s), 3.88 (3H, s), 3.86 (3H, s), 3.78 (3H, s), 2.61 (2H, t), 1.55 (2H, m), 0.91 (31-1, t): δC (75.4 MHz, CDCl3) δC 148.4, 147.3, 146.7, 145.3, 133.2, 130.7, 128.3, 127.9, 124.2, 119.8, 114.6, 112.8, 108.6, 108.5, 56.0, 35.1, 24.7 and 14.0. The above obtained hydroxystilbene derivative was alkylated or acetylated/benzoylated in the same pot with addition of alkyl halide or acetyl chloride or benzoyl chloride etc.
Quantity
3.47 mmol
Type
reactant
Reaction Step One
Quantity
13.8 mmol
Type
reactant
Reaction Step One
Quantity
1.93 mmol
Type
reactant
Reaction Step One
Quantity
0.14 mmol
Type
reactant
Reaction Step One
Quantity
15.8 mmol
Type
reactant
Reaction Step One
Quantity
0.09 mmol
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
25%

Synthesis routes and methods II

Procedure details

In an atmosphere of nitrogen, 7.75 g (36.9 mmol) of 2-methoxystilbene (c-2) is dissolved in anhydrous dichloromethane. Fourty milliliters of a dichloromethane solution containing 3.2 g (12.9 mmol) of boron tribromide is added dropwise thereto at -78° C. (on a dry ice-acetone bath), followed by stirring overnight at room temperature. The reaction solution is cooled on an ice bath, and a 10% aqueous solution of KOH is added thereto drop by drop to decompose a boron complex formed in the reaction solution. This reaction solution is transferred to a separatory funnel, and 2M HCl is added thereto until the aqueous layer becomes acidic. The resulting solution is extracted with three 200 ml portions of chloroform. The chloroform layer is washed with two 50 ml portions of water and dried over anhydrous Na2SO4, followed by filtration. When the solvent is removed by distillation under reduced pressure, a brown oily product containing 2-hydroxystilbene (d-2) is obtained. This oily product is purified by column chromatography [SiO2 : 200 g, hexane-ethyl acetate (9:1 v/v)], and further recrystallized from hexane-ethyl acetate, thereby obtaining 5.05 g (yield: 69.9%) of 2-hydroxystilbene (d-2) (sample No. 9) as white needle crystals (melting point: 138°-139° C.).
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.75 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69.9%

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